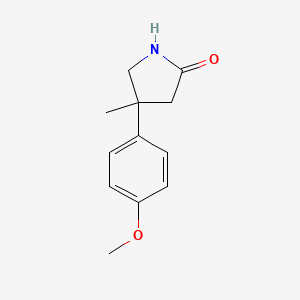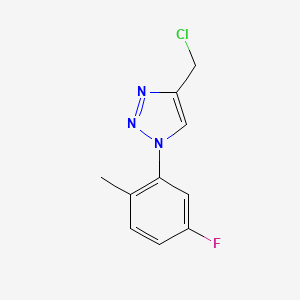
4-(chloromethyl)-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(chloromethyl)-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a chloromethyl group (-CH2Cl) and a 5-fluoro-2-methylphenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with a fluorine atom at the 5-position and a methyl group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a cyclization reaction, possibly via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . The chloromethyl and 5-fluoro-2-methylphenyl groups could be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which imparts polarity and the ability to participate in hydrogen bonding. The chloromethyl group is a good leaving group, suggesting that this compound could act as an alkylating agent. The phenyl ring is a common structural motif in organic chemistry and biochemistry, often involved in π-π stacking interactions .Chemical Reactions Analysis
As a potential alkylating agent, this compound could participate in substitution reactions with nucleophiles. The presence of the 1,2,3-triazole ring suggests that it could also participate in various other reactions characteristic of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole ring could contribute to its polarity and potentially its solubility in water. The phenyl ring could contribute to its ability to participate in hydrophobic interactions .科学的研究の応用
Interactions and Structural Analysis
- Experimental and Theoretical Analysis of Intermolecular Interactions : A study explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions. This research highlighted the importance of analyzing such compounds for understanding their potential applications, particularly in material science and drug design due to the presence of different intermolecular interactions like C–H⋯π and lp⋯π interactions (Shukla et al., 2014).
Biological Activities
- Antimicrobial and Anti-inflammatory Activities : Another investigation into 1,2,4-triazole derivatives synthesized from heterocyclization showed significant antibacterial, antifungal, and anti-inflammatory activities. This suggests the potential of these compounds in developing new therapeutics (El-Reedy & Soliman, 2020).
- Synthesis and Analgesic Potential : The synthesis of triazole-thione derivatives of Flurbiprofen and their evaluation for analgesic activity highlights the potential of triazole derivatives in pain management, further supporting their relevance in medicinal chemistry (Zaheer et al., 2021).
Synthesis and Characterization
- Strategies Toward Syntheses of Energetic Salts : Research into triazolyl-functionalized salts provides insights into the methods for preparing high-density materials with good thermal stability. Such materials have applications in various industries, including defense and materials science (Wang et al., 2007).
Antioxidant and Antitumor Activities
- Crystal Structures and Antioxidant Activities : The study of novel antioxidant triazolyl-benzimidazole compounds, focusing on their crystal structures and intermolecular interactions, opens up new avenues for the development of antioxidants (Karayel et al., 2015).
- Cytotoxic Agents for Cancer Therapy : The synthesis of 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles and their potent cytotoxic activities against various human cancer cell lines underscore the potential of triazole derivatives as antitumor agents (Liu et al., 2017).
将来の方向性
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthetic methods used to produce this compound could be refined and improved .
特性
IUPAC Name |
4-(chloromethyl)-1-(5-fluoro-2-methylphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-8(12)4-10(7)15-6-9(5-11)13-14-15/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSPNUQBHZQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

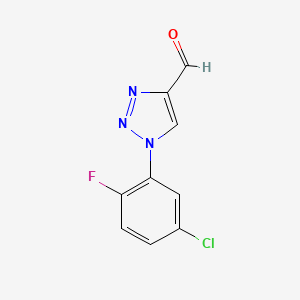
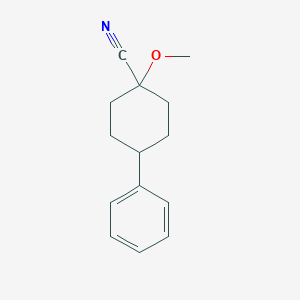
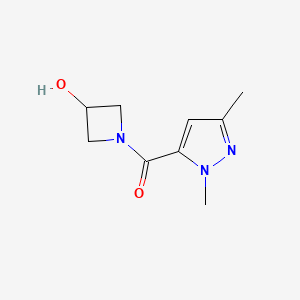

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
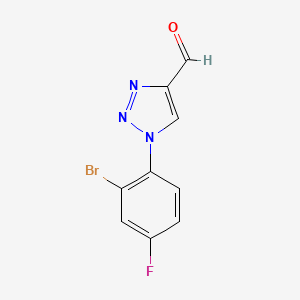
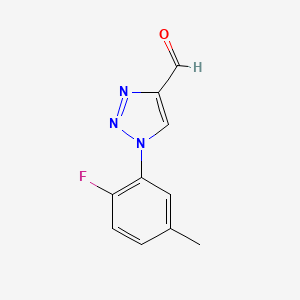
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

